N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a phenoxyacetamide moiety at position 2. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers rigidity and electronic stability. The phenoxyacetamide substituent introduces hydrogen-bonding capacity and steric bulk, which may influence solubility and target specificity.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWXXYLSFIISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-chlorobenzohydrazide can react with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
Acylation: The resulting oxadiazole intermediate is then acylated with phenoxyacetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially yielding different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The oxadiazole ring and the chlorophenyl group are key structural features that facilitate binding to these targets, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Core Heterocycle: Oxadiazole vs. Dihydro-Thiadiazole: The partially saturated thiadiazole in introduces conformational flexibility, which may alter binding kinetics compared to the fully aromatic oxadiazole.
- Substituent Effects: Chlorophenyl vs. Fluorophenyl: The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects than 4-fluorophenyl (), which could enhance interactions with electron-rich biological targets. Phenoxyacetamide vs.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit improved solubility in polar solvents, whereas sulfanyl and thiadiazole derivatives () are more lipophilic.
- Hydrogen Bonding: The target compound’s phenoxyacetamide group provides two hydrogen-bond acceptors (oxygen) and one donor (N-H), similar to compound 6d (), but with greater steric bulk.
Research Findings and Data
Spectroscopic and Crystallographic Insights
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxadiazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-chlorophenyl group enhances its biological activity by influencing electronic properties and steric factors.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O3 |
| Molecular Weight | 304.73 g/mol |
| CAS Number | 4469-02-7 |
| Solubility | 18.9 µg/mL at pH 7.4 |
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting that this compound may inhibit bacterial growth by interfering with vital metabolic processes essential for bacterial survival.
- Anticancer Properties : The compound exhibits cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxadiazole ring and substituents significantly affect the biological potency of this compound:
- Chlorophenyl Substitution : The presence of the 4-chloro group enhances lipophilicity and may improve binding affinity to target proteins.
- Phenoxyacetamide Moiety : This functional group is essential for maintaining activity against specific targets such as viral replication processes and bacterial enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antiviral Activity : Research has shown that derivatives similar to this compound exhibit potent antiviral properties against human adenoviruses (HAdV). For instance, certain analogues demonstrated IC50 values in the low micromolar range while maintaining low cytotoxicity .
- Enzyme Inhibition : A study focusing on enzyme inhibition reported that oxadiazole derivatives can inhibit α-amylase effectively, suggesting potential applications in diabetes management through carbohydrate metabolism regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
